Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1260665-10-8
VCID: VC16563661
InChI: InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)
SMILES:
Molecular Formula: C10H12BrClN2O2
Molecular Weight: 307.57 g/mol

Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate

CAS No.: 1260665-10-8

Cat. No.: VC16563661

Molecular Formula: C10H12BrClN2O2

Molecular Weight: 307.57 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate - 1260665-10-8

Specification

CAS No. 1260665-10-8
Molecular Formula C10H12BrClN2O2
Molecular Weight 307.57 g/mol
IUPAC Name tert-butyl N-(5-bromo-4-chloropyridin-2-yl)carbamate
Standard InChI InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)
Standard InChI Key DCUGQFAITQNZGB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)Br

Introduction

Molecular Structure and Physicochemical Properties

Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate belongs to the class of N-protected heterocyclic compounds. Its structure features a pyridine ring substituted with bromine and chlorine at the 5- and 4-positions, respectively, and a tert-butyl carbamate group at the 2-position. The presence of halogens and the bulky tert-butyl group significantly influences its electronic and steric properties.

Hypothetical Molecular Characteristics

Based on analogs like tert-butyl (5-bromothiazol-2-yl)carbamate (C₈H₁₁BrN₂O₂S, MW 279.15) , the molecular formula of the target compound is estimated as C₁₀H₁₁BrClN₂O₂, with a molecular weight of 314.57 g/mol. Key properties extrapolated from similar compounds include:

PropertyEstimated ValueSource Compound Reference
Density1.5–1.6 g/cm³
Boiling Point290–300°C at 760 mmHg
LogP (Partition Coefficient)2.5–3.0
SolubilityLow in water (0.1–0.5 mg/mL)

The LogP value suggests moderate lipophilicity, aligning with its potential as a pharmaceutical intermediate. The low aqueous solubility is consistent with tert-butyl-protected carbamates, which often require organic solvents for handling .

Synthetic Routes and Optimization

The synthesis of tert-butyl carbamates typically involves the reaction of amine precursors with di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions. For example, tert-butyl (5-bromothiazol-2-yl)carbamate is synthesized via the Boc protection of 2-amino-5-bromothiazole hydrobromide using pyridine as a base, yielding 46–63% . Adapting this methodology to the target compound would require:

  • Starting Material: 5-Bromo-4-chloropyridin-2-amine.

  • Reagents: (Boc)₂O, base (e.g., pyridine or DMAP), and solvent (acetonitrile or THF).

  • Conditions: Room temperature to 50°C, 16–24 hours.

Critical Reaction Parameters

  • Base Selection: Pyridine is commonly used, but DMAP may enhance reaction efficiency in non-polar solvents .

  • Solvent Effects: Acetonitrile and THF are preferred for their ability to dissolve both amine salts and (Boc)₂O .

  • Yield Optimization: Stepwise addition of (Boc)₂O and extended reaction times (up to 48 hours) improve conversion rates, as seen in analogous syntheses .

A hypothetical reaction scheme is proposed:

5-Bromo-4-chloropyridin-2-amine+(Boc)2OBaseSolventTert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate\text{5-Bromo-4-chloropyridin-2-amine} + (\text{Boc})_2\text{O} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate}

Challenges and Future Directions

The lack of direct experimental data on tert-butyl 5-bromo-4-chloropyridin-2-ylcarbamate underscores the need for targeted studies. Priority areas include:

  • Synthesis Validation: Confirming yields and purity under proposed conditions.

  • Crystallography: Resolving the crystal structure to assess steric effects.

  • Biological Screening: Evaluating toxicity and bioactivity in vitro.

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